molecular formula C29H23N5O3 B15027697 (1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine

(1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine

Cat. No.: B15027697
M. Wt: 489.5 g/mol
InChI Key: GHXOHBJAOPZUPY-APTWKGOFSA-N
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Description

(1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine is a complex organic compound characterized by its unique structure, which includes a furotriazolopyrimidine core with diphenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine typically involves multi-step organic reactions. The process begins with the preparation of the furotriazolopyrimidine core, followed by the introduction of diphenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions and strong bases for deprotonation steps. The final step often involves the formation of the imine bond under mild acidic conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-hydroxyphenyl)ethanimine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-chlorophenyl)ethanimine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of (1Z)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine lies in its specific combination of functional groups and its potential for diverse applications. The presence of both diphenyl and methoxyphenyl groups, along with the furotriazolopyrimidine core, provides a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C29H23N5O3

Molecular Weight

489.5 g/mol

IUPAC Name

(Z)-N-[(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C29H23N5O3/c1-19(20-13-15-23(35-2)16-14-20)33-36-17-24-31-28-26-25(21-9-5-3-6-10-21)27(22-11-7-4-8-12-22)37-29(26)30-18-34(28)32-24/h3-16,18H,17H2,1-2H3/b33-19-

InChI Key

GHXOHBJAOPZUPY-APTWKGOFSA-N

Isomeric SMILES

C/C(=N/OCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)/C6=CC=C(C=C6)OC

Canonical SMILES

CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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